2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both indazole and isoindole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the formation of the indazole and isoindole rings followed by their coupling. Common synthetic methods include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
Formation of Isoindole Rings: This can be achieved through the cyclization of phthalic anhydride derivatives with amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Known for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and its mutants.
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide: Exhibits antifungal activity.
Uniqueness
2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of indazole and isoindole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-(1H-indazol-6-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H13N3O4/c1-23-13-6-5-11-14(15(13)24-2)17(22)20(16(11)21)10-4-3-9-8-18-19-12(9)7-10/h3-8H,1-2H3,(H,18,19) |
InChI Key |
IMVCXDQZUNTOKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C=NN4)OC |
Origin of Product |
United States |
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